molecular formula C11H10O4 B1348981 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid CAS No. 69716-05-8

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Cat. No. B1348981
M. Wt: 206.19 g/mol
InChI Key: QCXJFLREQGIACT-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

A mixture of (6-methoxy-benzofuran-3-yl)-acetic acid (2 g, 9.7 mmol) and H2SO4 (0.3 mL) in methanol (40 mL) was refluxed for 8 h and then concentrated. An aqueous NaHCO3 solution was added, followed by extraction with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4 and evaporated to give a brown oil, which was purified on a silica gel column eluting with EtOAc/hexane (1:10) to give methyl 2-(6-methoxybenzofuran-3-yl)acetate (2.1 g, 98%)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][O:9][C:5]=2[CH:4]=1.OS(O)(=O)=O.[CH3:21]O>>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([O:13][CH3:21])=[O:12])=[CH:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)CC(=O)O)C=C1
Name
Quantity
0.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
An aqueous NaHCO3 solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:10)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=CO2)CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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